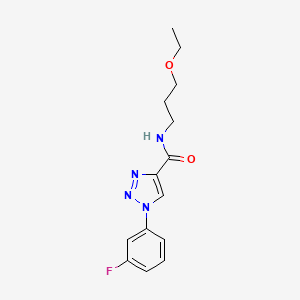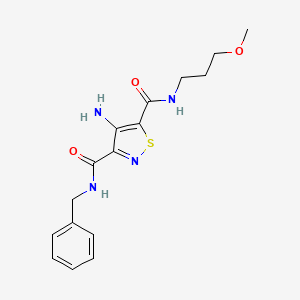![molecular formula C22H26N4O4 B11203592 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11203592.png)
2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
The synthesis of 2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may include optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in the desired effect.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE stands out due to its unique structure and properties. Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives, which may have different functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N4O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H26N4O4/c1-29-11-9-25-15-24-20-18(16-6-3-2-4-7-16)13-26(21(20)22(25)28)14-19(27)23-12-17-8-5-10-30-17/h2-4,6-7,13,15,17H,5,8-12,14H2,1H3,(H,23,27) |
InChI Key |
LFWAVKRNXLNYJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(4-chlorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203516.png)
![N-[(7S)-10-(ethylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide](/img/structure/B11203519.png)

![1-(3-fluorophenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B11203534.png)
![7-Ethoxy-2-(furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11203538.png)
![12-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11203549.png)
![2-[4-(diethylamino)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11203560.png)
![N-(2,4-dimethylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11203566.png)
![3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenol](/img/structure/B11203568.png)

![ethyl 4-({[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11203580.png)

![ethyl 4-[({2-[(3-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl}carbonyl)amino]benzoate](/img/structure/B11203587.png)
![9-Chloro-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11203594.png)
